molecular formula C17H15FN2O2 B1527714 (S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione CAS No. 943325-38-0

(S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione

Cat. No. B1527714
M. Wt: 298.31 g/mol
InChI Key: VMLDWVQVTSBBHQ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione, more commonly known as FAP-ISO, is an indole-based compound that has been studied for its potential applications in the fields of medicine and biology. FAP-ISO has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer properties. In addition, FAP-ISO has been found to modulate a number of biochemical and physiological processes, such as the regulation of gene expression, signal transduction, and cell cycle control.

Scientific Research Applications

FAP-ISO has been studied extensively for its potential applications in the fields of medicine and biology. In particular, FAP-ISO has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer properties. In addition, FAP-ISO has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, FAP-ISO has been studied for its potential applications in the fields of gene therapy and drug delivery.

Mechanism Of Action

The exact mechanism of action of FAP-ISO is not yet fully understood. However, it is believed that FAP-ISO exerts its biological effects by modulating a number of biochemical and physiological processes, such as the regulation of gene expression, signal transduction, and cell cycle control. In particular, FAP-ISO has been found to interact with a number of proteins, including cyclin-dependent kinases and transcription factors, which may explain its ability to modulate gene expression and signal transduction.

Biochemical And Physiological Effects

FAP-ISO has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer properties. In particular, FAP-ISO has been found to inhibit the growth of a number of cancer cell lines, including breast, prostate, and lung cancer cells. In addition, FAP-ISO has been found to possess anti-inflammatory and anti-bacterial properties, and has been found to inhibit the growth of a number of bacteria, including E. coli, Salmonella, and Staphylococcus aureus. Furthermore, FAP-ISO has been found to possess anti-viral properties, and has been found to inhibit the replication of the human immunodeficiency virus (HIV).

Advantages And Limitations For Lab Experiments

FAP-ISO has a number of advantages for laboratory experiments. In particular, FAP-ISO is commercially available and easy to synthesize, making it an ideal compound for laboratory studies. In addition, FAP-ISO is highly soluble in aqueous solutions and has a low toxicity profile, making it safe to use in laboratory experiments. Furthermore, FAP-ISO has a wide range of biological activities, making it an ideal compound for studying the effects of a variety of compounds on a variety of biological processes.
However, there are a number of limitations to the use of FAP-ISO in laboratory experiments. In particular, the exact mechanism of action of FAP-ISO is not yet fully understood, making it difficult to accurately predict the effects of FAP-ISO on a given biological process. Furthermore, FAP-ISO has a relatively short half-life, making it difficult to study its effects over long periods of time.

Future Directions

Given the potential applications of FAP-ISO in the fields of medicine and biology, there are a number of potential future directions for FAP-ISO research. In particular, further research is needed to better understand the exact mechanism of action of FAP-ISO and to identify potential new targets for FAP-ISO-based therapies. In addition, further research is needed to develop more effective and selective FAP-ISO-based drugs and to identify potential new applications for FAP-ISO in the fields of medicine and biology. Furthermore, further research is needed to determine

properties

IUPAC Name

2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c18-12-5-3-4-11(8-12)9-13(19)10-20-16(21)14-6-1-2-7-15(14)17(20)22/h1-8,13H,9-10,19H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLDWVQVTSBBHQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC(=CC=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CC3=CC(=CC=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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